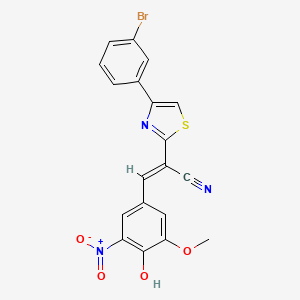![molecular formula C21H16N6 B2618910 2-phenyl-N-[(pyridin-2-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902906-29-0](/img/structure/B2618910.png)
2-phenyl-N-[(pyridin-2-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-[(pyridin-2-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a quinazoline ring, which is further substituted with a phenyl group and a pyridin-2-ylmethyl group.
Preparation Methods
The synthesis of 2-phenyl-N-[(pyridin-2-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium.
Chemical Reactions Analysis
2-phenyl-N-[(pyridin-2-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with different nucleophiles to form substituted derivatives.
Scientific Research Applications
This compound has shown significant potential in various scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antitubercular, and anti-HIV activities.
Industry: The compound’s unique structure makes it useful in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[(pyridin-2-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets. For instance, it inhibits CDK2/cyclin A2, leading to the disruption of the cell cycle and induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active sites of enzymes and receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar compounds to 2-phenyl-N-[(pyridin-2-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant anticancer properties.
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Exhibits antimicrobial and anti-HIV activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-phenyl-N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6/c1-2-8-15(9-3-1)19-25-20-17-11-4-5-12-18(17)24-21(27(20)26-19)23-14-16-10-6-7-13-22-16/h1-13H,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYBNUJHEGZKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3NCC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2618827.png)
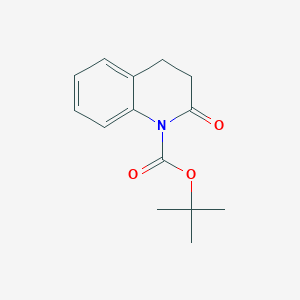
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2618832.png)
![2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2618833.png)
![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2618838.png)
![diethyl[(R)-amino(phenyl)methyl]phosphonatehydrochloride](/img/structure/B2618839.png)
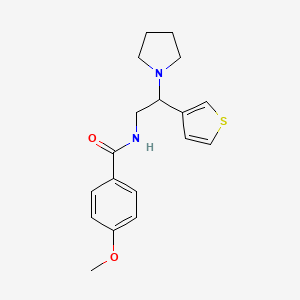
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2618842.png)
![5-(2-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2618844.png)
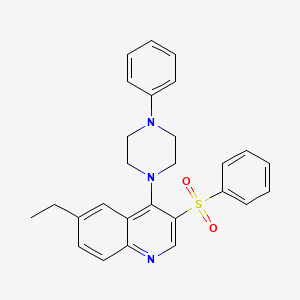
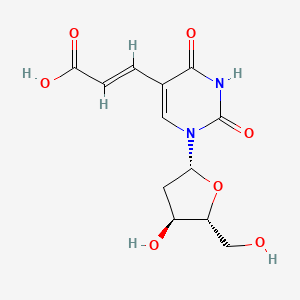
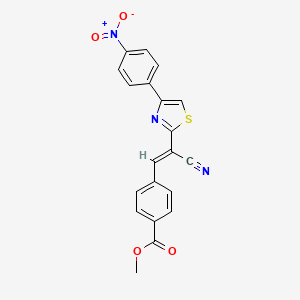
![4-{[(4-fluorophenyl)sulfanyl]methyl}aniline](/img/structure/B2618849.png)
